![molecular formula C20H18N2O3 B2452372 N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide CAS No. 2034383-22-5](/img/structure/B2452372.png)
N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” is a complex organic compound. It contains several functional groups including a furan ring, a pyridine ring, a chroman ring, and a carboxamide group . These functional groups suggest that this compound might have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the furan and pyridine rings, the introduction of the chroman ring, and finally the attachment of the carboxamide group . The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it might have a fairly rigid and complex 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the furan and pyridine rings might participate in electrophilic substitution reactions, while the carboxamide group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Tuberculosis (TB) remains a global health challenge, necessitating the discovery of new anti-TB drugs. Researchers have explored novel compounds to combat Mycobacterium tuberculosis (MTB). In this context, N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide derivatives were synthesized and evaluated for their anti-tubercular activity against MTB H37Ra . Notably, several compounds demonstrated significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest potential therapeutic applications in TB treatment.
Herbicidal Activity
Compound 6q derived from N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide exhibited good herbicidal activity against target weeds, including Digitaria sanguinalis, Amaranthus retroflexus, and Arabidopsis thaliana . Its effectiveness in weed control highlights its potential use in agriculture.
Anti-Fibrosis Properties
Certain derivatives of N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide displayed better anti-fibrosis activity than existing drugs on hepatic stellate cells (HSC-T6 cells) . These findings suggest a role in managing fibrotic conditions.
Antioxidant Potential
Furan derivatives, including those related to N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide , have been investigated for their antioxidant activity . Their ability to scavenge free radicals may contribute to cellular protection and disease prevention.
Cytotoxicity Studies
In the evaluation of anti-tubercular compounds, researchers assessed their cytotoxicity on human embryonic kidney cells (HEK-293). Fortunately, the tested derivatives showed no toxicity to human cells, making them promising candidates for further development .
Docking Studies and Molecular Interactions
Docking studies revealed the molecular interactions of these derivatives, providing insights into their suitability for drug development . Understanding their binding modes can guide future optimization efforts.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-20(19-8-6-15-3-1-2-4-18(15)25-19)22-12-14-5-7-17(21-11-14)16-9-10-24-13-16/h1-5,7,9-11,13,19H,6,8,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGGGWCKJRCGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-3-yl)pyridin-3-yl)methyl)chroman-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.